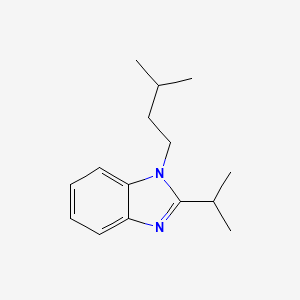![molecular formula C14H19N3O4 B5756105 2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)
2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide is a chemical compound with potential applications in scientific research. It is commonly referred to as MDHPC and is a hydrazide derivative. The compound has been synthesized using various methods and has been found to possess interesting biological properties.
Mecanismo De Acción
The mechanism of action of MDHPC is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. MDHPC has also been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
MDHPC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MDHPC has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to protect against oxidative stress and reduce the levels of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDHPC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess interesting biological properties. However, there are also some limitations. MDHPC is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of MDHPC is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on MDHPC. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exerts its biological effects. Additionally, further studies could be conducted to investigate the potential use of MDHPC in combination with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
MDHPC has been synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-1,3-dioxane-2-carboxylic acid with thionyl chloride to form 2-methyl-1,3-dioxane-2-carbonyl chloride. The resulting compound is then reacted with N-phenylhydrazinecarboxamide to produce MDHPC. Other methods involve the reaction of 2-methyl-1,3-dioxane-2-carboxylic acid with hydrazine hydrate followed by acetylation with acetic anhydride.
Aplicaciones Científicas De Investigación
MDHPC has been found to possess interesting biological properties that make it suitable for scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. MDHPC has also been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-14(20-8-5-9-21-14)10-12(18)16-17-13(19)15-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQURUJTJUCVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)

![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)



![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)

![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
